molecular formula C19H21FN2O5S B4937451 4-fluoro-N-(4-methoxybenzyl)-3-(4-morpholinylsulfonyl)benzamide

4-fluoro-N-(4-methoxybenzyl)-3-(4-morpholinylsulfonyl)benzamide

Cat. No. B4937451
M. Wt: 408.4 g/mol
InChI Key: JVQDCRUYHQVRHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds similar to "4-fluoro-N-(4-methoxybenzyl)-3-(4-morpholinylsulfonyl)benzamide" involves multiple steps, including the introduction of fluoro, chloro, and trifluoromethyl groups to enhance activity in specific applications, as demonstrated in the preparation of benzamides with gastrokinetic activity (Kato et al., 1991). These synthesis pathways often incorporate the use of morpholine or its derivatives as a key structural component, highlighting the versatility and importance of this functional group in medicinal chemistry.

Molecular Structure Analysis

The molecular structure of compounds containing morpholine and fluorobenzyl groups, such as the title compound, often exhibit complex conformations and are stabilized by various intra- and intermolecular interactions. For instance, a study on a benzamide molecule highlighted the twist-boat conformation of a morpholinone ring fused to a benzene ring, indicating the structural intricacies that contribute to the compound's properties (Pang et al., 2006).

Chemical Reactions and Properties

The reactivity and interaction of such compounds with biological targets can be influenced by their chemical structure. For example, the synthesis and radiosynthesis of fluorinated benzamide neuroleptics involve nucleophilic substitution reactions, indicating the chemical reactivity of the fluorobenzyl group (Mukherjee, 1991).

properties

IUPAC Name

4-fluoro-N-[(4-methoxyphenyl)methyl]-3-morpholin-4-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN2O5S/c1-26-16-5-2-14(3-6-16)13-21-19(23)15-4-7-17(20)18(12-15)28(24,25)22-8-10-27-11-9-22/h2-7,12H,8-11,13H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVQDCRUYHQVRHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)C2=CC(=C(C=C2)F)S(=O)(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-fluoro-N-(4-methoxybenzyl)-3-(4-morpholinylsulfonyl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.